(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3S2/c1-26-21-18(24)6-4-8-20(21)31-23(26)25-22(28)16-9-11-17(12-10-16)32(29,30)27-14-13-15-5-2-3-7-19(15)27/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYKUWHIMXAIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article summarizes its biological activity, including antifungal, antibacterial, and cytotoxic properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by a thiazole moiety and an indoline sulfonamide structure, which are known to contribute to various biological activities. The presence of the fluorine atom and the specific substitutions on the benzene rings enhance its pharmacological properties.
Molecular Formula
- Molecular Formula : C18H16FN3O2S
- CAS Number : 2034154-86-2
Key Structural Features
- Thiazole Ring : Contributes to antifungal activity.
- Indoline Sulfonamide : Enhances interaction with biological targets.
Antifungal Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antifungal properties. For instance, compounds similar to this compound have shown activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole .
Table 1: Antifungal Activity of Related Compounds
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound 2d | Candida albicans | 1.50 |
| Compound 2e | Candida parapsilosis | 1.23 |
Antibacterial Activity
The compound also demonstrates antibacterial properties. A study involving a series of synthesized compounds indicated that several derivatives exhibited moderate to significant antibacterial activity against various bacterial strains .
Table 2: Antibacterial Activity Overview
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | Staphylococcus aureus | 18 |
Cytotoxicity Analysis
Cytotoxicity studies conducted on NIH/3T3 cell lines revealed that the tested compounds had IC50 values indicating low toxicity levels, suggesting a favorable therapeutic index for further development .
Table 3: Cytotoxicity Data
| Compound | IC50 (μM) against NIH/3T3 |
|---|---|
| Compound 2d | 148.26 |
| Compound 2e | 187.66 |
The mechanism through which these compounds exert their biological effects often involves interaction with specific enzymes or cellular pathways. For example, molecular docking studies suggest that these compounds can effectively bind to the active sites of key enzymes involved in fungal metabolism, such as CYP51, which is crucial for ergosterol biosynthesis .
In Silico Studies
Computational studies have provided insights into the binding affinities and interactions of these compounds with target proteins, enhancing our understanding of their potential mechanisms of action.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Benzamide Derivatives
Key Observations :
- Fluorine Substitution: The 4-fluoro group in the target compound and ’s analogue enhances metabolic stability and electronic effects compared to non-fluorinated derivatives .
- Sulfonamide Diversity: Indolin-1-ylsulfonyl (target) vs. azepan-1-ylsulfonyl () or dihydroisoquinolin-2-ylsulfonyl () groups influence solubility and steric bulk. Azepane and dihydroisoquinoline rings may enhance lipophilicity, while indolinyl groups offer planar aromaticity .
- Heterocyclic Cores : Thiadiazole () and isoxazole derivatives exhibit distinct electronic profiles compared to benzothiazoles, affecting binding interactions in biological systems .
Physicochemical Properties
Table 2: Spectral and Analytical Data Comparison
Inferred from analogous hydrazinecarbothioamides .
*Predicted based on tautomeric stabilization in benzothiazoles .
†Calculated using molecular formula.
Key Findings :
- Carbonyl Stretching : The target compound’s C=O IR absorption (~1660–1680 cm⁻¹) aligns with benzamide derivatives in and , confirming tautomeric preference for the thione form .
- Aromatic Proton Environments : Similar δ 7.3–8.3 ppm shifts in NMR suggest conserved benzamide/benzothiazole conjugation across derivatives .
Key Differences :
- Cyclization Conditions : The target compound’s synthesis likely requires halogenated ketones for S-alkylation (similar to ), whereas thiadiazoles () utilize hydroxylamine for ring closure .
- Tautomer Control : Sodium hydroxide in triazole synthesis () contrasts with acetic acid/ammonium acetate in thiadiazole derivatives (), highlighting pH-dependent tautomer stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
